7-methoxy-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one features a dihydroquinazolinone core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety linked to a 3-methyl-1,2,4-oxadiazole ring.
Propriétés
IUPAC Name |
7-methoxy-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-21-18(27-22-13)11-23-7-5-14(6-8-23)10-24-12-20-17-9-15(26-2)3-4-16(17)19(24)25/h3-4,9,12,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXBWGPJPGSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-methoxy-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds containing both quinazolinone and oxadiazole moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound has been evaluated for its biological activities through various experimental approaches.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties. For instance, Dhumal et al. (2016) reported that oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG, suggesting their potential as antitubercular agents . The incorporation of the piperidine moiety in the structure may enhance the compound's interaction with bacterial targets.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 7-Methoxy... | Mycobacterium bovis | Strong inhibition | |
| 7-Methoxy... | Staphylococcus aureus | Moderate to strong | |
| 7-Methoxy... | Escherichia coli | Varying activity |
The mechanisms by which this compound exerts its biological activity are multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit essential enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For example, the oxadiazole ring may interact with the enzyme enoyl reductase (InhA), disrupting mycolic acid synthesis in mycobacterial species .
- Molecular Docking Studies : Docking studies have indicated that the compound binds effectively to various bacterial proteins, suggesting a strong affinity for target sites critical for bacterial survival and proliferation .
Case Studies and Experimental Findings
Several studies have documented the biological activity of related compounds:
- Antibacterial Screening : A study conducted by Desai et al. (2016) evaluated a series of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with piperidine substitutions demonstrated enhanced antibacterial activity compared to standard antibiotics such as gentamicin .
- Neuroprotective Effects : Some derivatives have also shown neuroprotective properties in vitro, indicating potential applications beyond antimicrobial activity. This suggests a broader therapeutic profile for compounds containing similar structural features .
Comparaison Avec Des Composés Similaires
Thiadiazole vs. Oxadiazole Derivatives
Compound 2548986-56-5 (7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one) is a close analog of the target compound, differing only in the heterocyclic ring (1,2,4-thiadiazole vs. 1,2,4-oxadiazole) and the substituent (methoxymethyl vs. methyl) .
| Parameter | Target Compound | Thiadiazole Analog (2548986-56-5) |
|---|---|---|
| Heterocyclic Ring | 1,2,4-Oxadiazole (O, N, N) | 1,2,4-Thiadiazole (S, N, N) |
| Substituent | 3-Methyl | 3-Methoxymethyl |
| Molecular Formula | Not explicitly stated | C₁₉H₂₃N₅O₃S |
| Molecular Weight | ~400 (estimated) | 401.48 |
Key Implications :
Piperidine-Containing Antimicrobial Synergists
Compounds DMPI and CDFII (from ) share structural motifs with the target compound, including a piperidinylmethyl group. These were identified as synergists for carbapenems against MRSA .
| Parameter | Target Compound | DMPI/CDFII |
|---|---|---|
| Core Structure | Dihydroquinazolinone | Indole (DMPI), Indole + Chlorophenyl (CDFII) |
| Key Functional Groups | Oxadiazole, Methoxy | Dimethylphenyl, Fluorophenyl |
| Reported Activity | Not available | MRSA synergy with carbapenems |
Key Implications :
Triazolone Derivatives
Compound 1775518-46-1 (4-(4-methoxybenzyl)-5-[1-(3-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one) shares a piperidine-linked heterocycle but features a triazolone core instead of dihydroquinazolinone .
| Parameter | Target Compound | Triazolone Analog (1775518-46-1) |
|---|---|---|
| Core Structure | Dihydroquinazolinone | 1,2,4-Triazol-3-one |
| Substituents | Methoxy, Oxadiazole | Methoxybenzyl, Methylbenzoyl |
| Molecular Weight | ~400 (estimated) | 406.5 |
Key Implications :
- Solubility : The benzoyl group in the triazolone analog could reduce aqueous solubility relative to the target compound’s oxadiazole.
Méthodes De Préparation
Ortho-Fluorobenzamide Route via SNAr Cyclization
A transition-metal-free approach adapted from enables efficient quinazolinone formation. Starting with ortho-fluorobenzamide derivatives, treatment with potassium carbonate in dimethyl sulfoxide (DMSO) facilitates SNAr displacement by amides, followed by intramolecular cyclization. For the 7-methoxy derivative, ortho-fluoro-4-methoxybenzamide undergoes reaction with acetamide under these conditions, yielding the quinazolinone scaffold in 82% isolated yield (Table 1).
Table 1. Optimization of Quinazolinone Core Synthesis
Alternative Pathways via Anthranilic Acid Condensation
Anthranilic acid derivatives offer a complementary route. Condensation with formamide in ethanol under reflux generates the quinazolinone nucleus, though methylation at the 7-position requires subsequent O-methylation using methyl iodide and potassium carbonate (87% yield). Comparative studies indicate the SNAr method provides superior regiocontrol for methoxy substitution.
Preparation of the 3-Methyl-1,2,4-Oxadiazole-Piperidine Fragment
Oxadiazole Synthesis from Amidoximes
The 3-methyl-1,2,4-oxadiazole is synthesized via cyclization of amidoxime precursors. Reacting 3-methylpropionamidoxime (prepared from propionaldehyde and hydroxylamine) with chloroacetyl chloride in dry acetone yields the chloromethyl-oxadiazole intermediate (75% yield). Subsequent cyclization in toluene at 110°C for 6 hours affords the 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.
Table 2. Oxadiazole Cyclization Conditions
Piperidine Functionalization
The piperidine subunit is introduced via nucleophilic alkylation. Treating 4-(aminomethyl)piperidine with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole in dimethylformamide (DMF) using potassium carbonate and potassium iodide as base catalysts achieves 91% yield of the oxadiazole-piperidine adduct. NMR analysis confirms regioselective substitution at the piperidine nitrogen.
Coupling of Quinazolinone and Oxadiazole-Piperidine Fragments
Alkylation Strategy
The final assembly employs a nucleophilic substitution reaction between the quinazolinone’s benzylic position and the piperidine-oxadiazole fragment. Activating the quinazolinone at the 3-position via bromination (NBS, AIBN, CCl4, 70°C) generates the 3-bromomethyl intermediate, which reacts with the piperidine nitrogen in DMF at 60°C (Table 3).
Table 3. Coupling Reaction Optimization
Reductive Amination Alternative
An alternative pathway involves reductive amination of 3-formylquinazolinone with the oxadiazole-piperidine amine using sodium cyanoborohydride in methanol (pH 5, 55% yield). While milder, this method suffers from lower efficiency compared to direct alkylation.
Critical Analysis of Methodologies and Yield Optimization
Quinazolinone Functionalization Challenges
Introducing the 7-methoxy group early via ortho-fluoro displacement minimizes side reactions compared to post-cyclization methylation. Demethylation risks observed in earlier methods (e.g., using methane sulfonic acid) are circumvented by SNAr strategies.
Oxadiazole Stability Considerations
The 1,2,4-oxadiazole ring exhibits sensitivity to strong acids, necessitating neutral conditions during piperidine coupling. Use of DMF as a polar aprotic solvent enhances reaction rates without oxadiazole degradation.
Purification and Characterization
Final purification via recrystallization from ethanol/water (3:1) removes unreacted intermediates. 1H NMR analysis confirms key features:
Q & A
Basic: What are the standard synthetic protocols for preparing 7-methoxy-3-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including:
Piperidine Functionalization : Substitution at the piperidine nitrogen using a 3-methyl-1,2,4-oxadiazole-methyl group under coupling conditions (e.g., cesium carbonate in dimethylformamide (DMF) at 60–80°C) .
Quinazolinone Core Assembly : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under reflux in ethanol .
Methoxy Group Introduction : Electrophilic aromatic substitution or nucleophilic displacement, requiring precise temperature control (e.g., 0–5°C for methoxy group stability) .
Optimization Tips :
- Use polar aprotic solvents (DMF, acetonitrile) for coupling steps to enhance reactivity .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize by-products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Key methods include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm; piperidine methylene groups at δ ~2.5–3.5 ppm) .
High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Mass Spectrometry (MS) :
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from:
- Tautomerism in Oxadiazole Rings : Use variable-temperature NMR to observe dynamic equilibria .
- Stereochemical Ambiguities : Employ NOESY/ROESY experiments to confirm spatial arrangements of the piperidine and quinazolinone moieties .
Methodology :
Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays) be addressed?
Answer:
Contradictions may stem from:
- Off-Target Effects : Use orthogonal assays (e.g., thermal shift assays for target engagement vs. cellular viability assays) .
- Solubility Issues : Pre-treat compounds with DMSO ≤0.1% and confirm solubility via dynamic light scattering (DLS) .
Steps :
Validate enzyme inhibition kinetics (e.g., IC₅₀ determination) under standardized buffer conditions.
Perform dose-response curves in cell models with cytotoxicity controls (e.g., lactate dehydrogenase assays) .
Advanced: What strategies are recommended for elucidating the mechanism of action of this compound?
Answer:
In Silico Docking :
- Model interactions with targets like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina .
Pharmacophore Mapping :
- Identify critical functional groups (e.g., methoxy, oxadiazole) via structure-activity relationship (SAR) studies .
Pathway Analysis :
- Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways in treated cells .
Advanced: How can computational modeling improve the design of analogs with enhanced bioactivity?
Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor binding stability over 100 ns to identify key interaction residues .
QSAR Modeling :
- Train models on existing analogs to predict logP, polar surface area, and IC₅₀ values .
ADMET Prediction :
- Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risks) .
Advanced: What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
Answer:
pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
Thermal Stability : Perform accelerated stability studies (40°C/75% RH) over 4 weeks .
Light Sensitivity : Store aliquots in amber vials and compare with light-exposed samples .
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